1-(3,5-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(3,5-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound. It features a pyrrolidine-2,5-dione core structure substituted with a 3,5-dichlorophenyl group and a 4-methylpiperidin-1-yl group. Compounds with similar structures are often studied for their potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 3,5-dichlorophenyl group: This step might involve a substitution reaction using a chlorinated benzene derivative.
Attachment of the 4-methylpiperidin-1-yl group: This could be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions could be used to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Investigating its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione: can be compared with other pyrrolidine-2,5-dione derivatives.
3,5-Dichlorophenyl derivatives: Compounds with similar phenyl substitutions.
Piperidine derivatives: Compounds with similar piperidine substitutions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C16H18Cl2N2O2 |
---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-10-2-4-19(5-3-10)14-9-15(21)20(16(14)22)13-7-11(17)6-12(18)8-13/h6-8,10,14H,2-5,9H2,1H3 |
InChI Key |
HDJWVMWGPJVYLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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